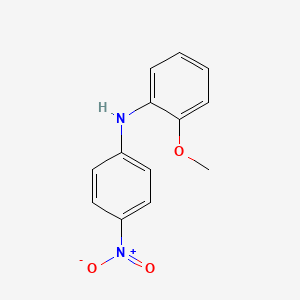![molecular formula C20H20N4O2 B2595602 2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941960-62-9](/img/structure/B2595602.png)
2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a novel triazole-pyrimidine hybrid. It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of such compounds involves designing and characterizing a series of novel triazole-pyrimidine-based compounds. The characterization is typically done using mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . The synthesis methods of triazole compounds from various nitrogen sources have been summarized in recent years .Molecular Structure Analysis
The molecular structure of this compound, like other triazole-pyrimidine hybrids, is typically analyzed using X-Ray diffraction analysis . Theoretical values obtained from density functional theory (DFT) method are often compared with the experimental results .Chemical Reactions Analysis
Triazole-pyrimidine hybrid compounds undergo a variety of organic transformations. The synthesis of these compounds often involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are typically analyzed using various spectroscopic techniques. For instance, the melting point of a similar compound, ethyl 2-(4-((1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate (ZA5), was found to be 96–98°C .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Derivative Formation
Microwave-assisted synthesis techniques have been employed to create fused heterocycles incorporating the trifluoromethyl moiety. This method involves reacting compounds like 4,4,4-Trifluoro-1-(thien-2-yl)butane-1,3-dione with aminopyrazole, 1,2,4-aminotriazole, and 2-aminobenzimidazole derivatives under pressurized microwave irradiation. The process yields trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles, showcasing a versatile approach to synthesizing complex heterocyclic compounds with potential pharmacological applications (Shaaban, 2008).
Glycolurils and Analogues
Glycolurils, including tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones and their analogues, have been studied for their extensive applications in fields like pharmacology, explosives, and supramolecular chemistry. New methods for synthesizing glycolurils and their analogues are of constant interest due to their applications as pharmacologically active compounds, showcasing the importance of innovative synthetic approaches in developing materials with broad scientific applications (Kravchenko et al., 2018).
Potential Biological Activities
Investigations into heterocyclic compounds related to carbendazim have led to the synthesis of derivatives exhibiting antitumor activities. This research focuses on creating esters and s-triazine derivatives from carbendazim, with evaluations on pancreatic tumor cells. The exploration of these derivatives highlights the continuous search for new compounds with potential therapeutic benefits, including anti-inflammatory and analgesic agents derived from novel heterocyclic scaffolds (Remers et al., 2015).
Synthetic Pathways and Characterizations
The synthesis and characterization of benzylic derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione have been optimized, presenting efficient methodologies for producing compounds with significant yields. These compounds have been thoroughly characterized using various spectroscopic methods, indicating the importance of methodological advancements in the synthesis of heterocyclic compounds with potential applications in scientific research (Hwang et al., 2017).
Wirkmechanismus
The mechanism of action of these compounds is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They show significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Zukünftige Richtungen
The future directions for this compound and similar triazole-pyrimidine hybrids are likely to involve further exploration of their neuroprotective and anti-neuroinflammatory properties. There is potential for these compounds to be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Eigenschaften
IUPAC Name |
8-(4-methylphenyl)-2-[(4-methylphenyl)methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-3-7-16(8-4-14)13-24-19(26)18(25)23-12-11-22(20(23)21-24)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXJTVFCMZLRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}isonicotinamide](/img/structure/B2595521.png)
![4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one](/img/structure/B2595522.png)

![5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile](/img/structure/B2595524.png)
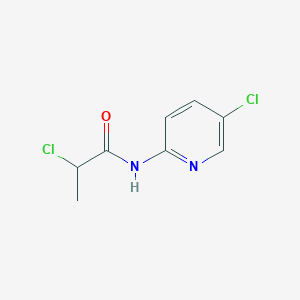
![2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B2595528.png)
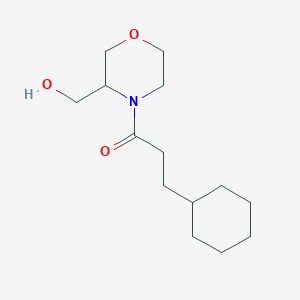
![N-(3,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2595533.png)
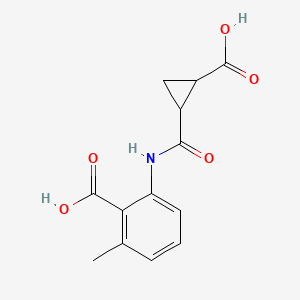
![N-(1-cyano-1-cyclohexylethyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2595535.png)
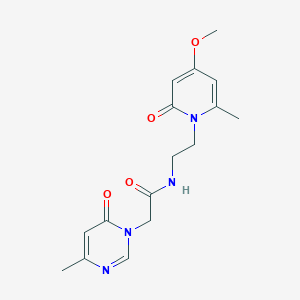
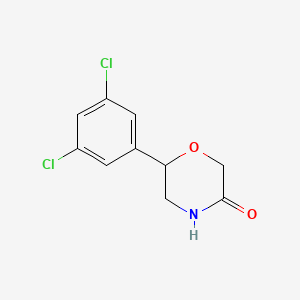
![4-methyl-N-[2-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2595541.png)
